(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal
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Overview
Description
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₃₂O and its molecular weight is 288.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
It has been utilized as a key intermediate in the synthesis of cembranolides, starting from geraniol and linalool, with improved synthetic methods being employed in these processes (Wang, Zheng, Gao, & Fan, 2010).
This compound plays a role in the synthesis of sex pheromone components of the tobacco hornworm moth, Manduca sexta. Efficient syntheses with high isomeric purity have been developed for related compounds, highlighting its significance in pheromone chemistry (Chen & Millar, 2000).
It is also involved in the enzymatic reactions using undecaprenyl diphosphate synthase from Micrococcus luteus, showcasing its potential application in microbiology and enzymology (Nagaki, Sato, Maki, Nishino, & Koyama, 2000).
The compound is a key player in the artificial substrate for undecaprenyl diphosphate synthase, further emphasizing its role in biochemical and enzymatic studies (Nagaki et al., 2000).
Additionally, it has been used in the synthesis of geranyllinaloisocyanide, a diterpene from marine sponges, showcasing its applicability in marine biology and natural product synthesis (Ichikawa, Yamazaki, & Isobe, 1993).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such asProtein YceI in Escherichia coli .
Mode of Action
This can result in a variety of effects, from inhibiting the target’s activity to altering its conformation or interaction with other molecules .
Biochemical Pathways
The compound is likely involved in the isoprenoid pathway , as suggested by its structural similarity to other isoprenoids . Isoprenoids are a large class of organic compounds produced by plants, bacteria, and fungi, and they play crucial roles in various biological processes.
Pharmacokinetics
It is known that the bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on its structural similarity to other isoprenoids, it may have roles in cellular processes such as signal transduction, protein prenylation, and the regulation of gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15-16H,6-8,10,12,14H2,1-5H3/b18-11+,19-13+,20-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHRJMXIKKJVHG-QIRCYJPOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC=O)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=O)/C)/C)/C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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